A Technical Guide to 2,5-Dichloro-3-fluorobenzoic Acid: Properties, Synthesis, and Applications
A Technical Guide to 2,5-Dichloro-3-fluorobenzoic Acid: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
Halogenated benzoic acid derivatives are cornerstone building blocks in modern synthetic chemistry, serving as versatile precursors for a wide range of high-value compounds in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of chlorine and fluorine atoms onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of 2,5-Dichloro-3-fluorobenzoic acid, a specific trifunctionalized intermediate. We will delve into its chemical identity, structural characteristics, potential synthetic pathways, key applications, and essential safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Compound Identification and Physicochemical Properties
Accurate identification is the first step in any laboratory workflow. 2,5-Dichloro-3-fluorobenzoic acid is cataloged under a unique identifier to ensure unambiguous tracking and sourcing.
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Compound Name: 2,5-Dichloro-3-fluorobenzoic acid
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Molecular Formula: C₇H₃Cl₂FO₂[6]
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Molecular Weight: 209.00 g/mol [6]
The compound's structure, featuring a carboxylic acid group with two chlorine atoms and one fluorine atom at specific positions on the benzene ring, dictates its reactivity and utility.
Caption: Chemical structure of 2,5-Dichloro-3-fluorobenzoic acid.
A summary of its key physical properties is provided in the table below. These values are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source(s) |
| CAS Number | 501008-42-0 | [4][5][6] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [6] |
| Molecular Weight | 209.00 g/mol | [6] |
| Appearance | White to off-white powder/solid | [7] |
| Primary Use | R&D / Chemical Intermediate | [5] |
Synthesis Strategies and Molecular Characterization
While a specific, peer-reviewed synthesis protocol for 2,5-dichloro-3-fluorobenzoic acid is not detailed in the available literature, its synthesis can be logically inferred from established methods for analogous halogenated aromatic acids. The causality behind a potential synthetic route involves multi-step functional group transformations on a commercially available precursor.
A plausible synthetic pathway could involve a sequence of nitration, reduction, diazotisation, and chlorination reactions starting from a suitable difluorinated or dichlorinated precursor.[8] For example, the synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile illustrates a validated workflow that could be adapted.[8]
Caption: Generalized workflow for the synthesis and application of the target compound.
Experimental Protocol: General Oxidation of a Toluene Precursor
This protocol is adapted from the synthesis of 2,5-dichlorobenzoic acid from 2,5-dichlorotoluene and serves as a model for the synthesis of the title compound from a corresponding toluene precursor.[9] The principle relies on the strong oxidizing power of potassium permanganate to convert the methyl group to a carboxylic acid.
Step-by-Step Methodology:
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Dissolution: Dissolve the starting material (e.g., 2,5-dichloro-3-fluorotoluene) in an appropriate solvent, such as an aqueous pyridine solution.[9]
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Oxidation: While stirring, add the oxidant (e.g., potassium permanganate) to the solution. Heat the reaction mixture to a temperature between 50-80°C.[9]
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Reaction Monitoring: Maintain the reaction temperature for 3 to 6 hours, monitoring the consumption of the starting material by a suitable technique (e.g., TLC or GC-MS).[9]
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Work-up: Upon completion, recover the organic solvent. Add water to the residue and filter the mixture while it is still hot.
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Acidification & Isolation: Adjust the pH of the filtrate to approximately 2 using hydrochloric acid. This will protonate the carboxylate, causing the desired benzoic acid derivative to precipitate.[9]
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Purification: Cool the mixture to induce crystallization, and collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/water).[10]
Characterization
The identity and purity of the final product would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive information about the molecular structure, confirming the substitution pattern on the aromatic ring.[11]
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Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the O-H stretch.[10]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight and elemental composition of the compound.[8]
Applications in Drug Discovery and Agrochemicals
The true value of 2,5-dichloro-3-fluorobenzoic acid lies in its role as a versatile intermediate. The presence of multiple halogen substituents provides several benefits in drug design, including enhanced metabolic stability and improved binding affinity.[3][12]
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Pharmaceutical Intermediates: This compound is a building block for synthesizing more complex active pharmaceutical ingredients (APIs).[13] Its structure is particularly relevant for developing fluoroquinolone antibiotics, anti-inflammatory agents, and anticancer drugs.[13][14] The carboxylic acid group serves as a handle for forming amide or ester linkages, while the halogenated ring constitutes the core scaffold of the target molecule.[2]
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Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be used to create new herbicides and pesticides. The halogenation pattern is crucial for achieving the desired biological activity and stability in the final product.[13][14]
The strategic use of fluorinated benzoic acids allows medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and safety profiles.[2]
Safety, Handling, and Reactivity
As a halogenated organic acid, 2,5-dichloro-3-fluorobenzoic acid requires careful handling in a controlled laboratory environment. The following safety information is synthesized from data sheets of structurally similar compounds.
GHS Hazard Classification
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Skin Irritation (Category 2): Causes skin irritation.[15]
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Serious Eye Irritation (Category 2A/2): Causes serious eye irritation.[15]
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Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][16]
Precautionary Measures & PPE
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Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE):
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store locked up.[17]
First Aid Measures
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.
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If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
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If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[7]
Conclusion
2,5-Dichloro-3-fluorobenzoic acid (CAS 501008-42-0) is a valuable chemical intermediate with significant potential in the synthesis of advanced pharmaceuticals and agrochemicals. Its trifunctionalized aromatic structure offers a unique combination of reactivity and property-modulating effects. While detailed synthetic protocols require adaptation from related compounds, its utility as a building block is clear. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant properties. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely utilize this compound in their research and development endeavors.
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